N-(3,5-dimethylphenyl)-N'-methylethanediamide
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Overview
Description
N-(3,5-dimethylphenyl)-N’-methylethanediamide is an organic compound characterized by the presence of a dimethylphenyl group attached to an ethanediamide backbone
Scientific Research Applications
N-(3,5-dimethylphenyl)-N’-methylethanediamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE has been found to inhibit melanin production in cultured Melan-a cells . . This suggests that the compound may interact with these proteins and enzymes, leading to changes in their activity and function.
Biochemical Pathways
The compound’s ability to inhibit melanin production suggests that it may affect the melanogenesis pathway . This pathway involves the synthesis of melanin pigments within melanosomes of melanocytes, which are then transferred to keratinocytes in the epidermis .
Result of Action
The primary known effect of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE is the inhibition of melanin production in cultured Melan-a cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. In the case of N’-(3,5-DIMETHYLPHENYL)-N-METHYLETHANEDIAMIDE, these factors could potentially influence its ability to inhibit melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-methylethanediamide typically involves the reaction of 3,5-dimethylphenylamine with methylethanediamide under controlled conditions. One common method involves the use of ethyl acetoacetate as a reactant, which reacts with N-(3,5-dimethylphenyl)-α-methyl-β-alanines to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N’-methylethanediamide
- N-(3,4-dimethylphenyl)-N’-methylethanediamide
- N-(2,5-dimethylphenyl)-N’-methylethanediamide
Uniqueness
N-(3,5-dimethylphenyl)-N’-methylethanediamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-4-8(2)6-9(5-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSHHXDDKSHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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